molecular formula C17H17ClN2O5S B5041181 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(furan-2-yl)methyl]benzamide

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B5041181
M. Wt: 396.8 g/mol
InChI Key: IXDDGKKHPQQIDP-UHFFFAOYSA-N
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Description

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(furan-2-yl)methyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a furan ring, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(furan-2-yl)methyl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable amine with a chloroacetic acid derivative under basic conditions.

    Attachment of the furan ring: The furan ring can be introduced through a nucleophilic substitution reaction using a furan-based nucleophile.

    Formation of the benzamide core: This involves the reaction of the intermediate with a benzoyl chloride derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiazolidinones.

Scientific Research Applications

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(furan-2-yl)methyl]benzamide is unique due to its combination of a benzamide core, a furan ring, and a thiazolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-17(2)10-26(23,24)20(16(17)22)11-5-6-14(18)13(8-11)15(21)19-9-12-4-3-7-25-12/h3-8H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDDGKKHPQQIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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